N-acetylphosphinothricin
Overview
Description
Synthesis Analysis
The synthesis of L-phosphinothricin (L-PPT) employs N-acetylphosphinothricin as a substrate in a kinetic resolution route. A novel aminoacylase from Stenotrophomonas maltophilia, with high hydrolytic activity and enantioselectivity, facilitates this process. This approach yields optically pure L-PPT with high conversion rates, showcasing an efficient route for the industrial production of L-PPT (Cao et al., 2020).
Molecular Structure Analysis
The molecular structure of phosphinothricin, closely related to N-acetylphosphinothricin, has been elucidated through the analysis of its complex with glutamine synthetase. The crystal structure reveals a noncovalent, dead-end mechanism of inhibition, where phosphinothricin stabilizes a key structural element, preventing substrate access to the active site. This insight into the structure aids in understanding the inhibitory mechanism of phosphinothricin and its derivatives (Gill & Eisenberg, 2001).
Chemical Reactions and Properties
Transgenic plants containing the phosphinothricin-N-acetyltransferase gene metabolize N-acetylphosphinothricin differently, leading to rapid N-acetylation of L-phosphinothricin. This reaction pathway illustrates the chemical behavior of N-acetylphosphinothricin in biological systems, showcasing its role in the detoxification process within herbicide-resistant plants (Droge, Broer, & Pühler, 1992).
Physical Properties Analysis
The physical properties of N-acetylphosphinothricin, particularly its stability and mobility in transgenic, herbicide-resistant, and untransformed plants, have been studied. These properties are crucial for understanding the behavior of N-acetylphosphinothricin in various environments and its interaction with plant metabolic pathways (Droge-Laser et al., 1994).
Chemical Properties Analysis
N-acetylphosphinothricin's enzymatic and chemical properties, including its interaction with specific enzymes and its role in inducing male sterility in transgenic tobacco plants, have been extensively researched. These studies highlight the compound's chemical versatility and its potential applications in agricultural biotechnology (Kriete et al., 1996).
Scientific Research Applications
Inducing Male Sterility in Plants : A study by Kriete et al. (1996) developed a system for inducible male sterility in tobacco plants using tapetum-specific deacetylation of N-acetyl-L-phosphinothricin. This resulted in empty anthers, eliminating the need for fertility restoration in the F1 generation (Kriete et al., 1996).
Maximum Tolerated Concentration in Tobacco Plants : Risse et al. (2005) identified that the maximum tolerated concentration of N-acetyl-L-phosphinothricin (N-Ac-L-PPT) for wild-type tobacco plants is 45 mM. N-Ac-L-PPT is used to induce male sterility in transgenic plants (Risse et al., 2005).
P-methylation Reaction in Bialaphos Biosynthesis : Xiao et al. (2008) discussed the use of N-acetyldemethyl phosphinothricin and N-acetyldemethyl phosphinothricin tripeptide as substrates for the P-methylation reaction in bialaphos biosynthesis (Xiao et al., 2008).
Psychiatric Applications : Dean et al. (2011) found that N-acetylcysteine shows promise in treating psychiatric disorders like addiction, compulsive and grooming disorders, schizophrenia, and bipolar disorder. Its potential therapeutic effects go beyond antioxidant actions (Dean et al., 2011).
Potential in Treating Neurodegenerative Diseases : Tardiolo et al. (2018) noted that N-acetylcysteine shows potential in treating neurodegenerative diseases such as Parkinson's and Alzheimer's, as well as neuropathic pain and stroke, without significant side effects (Tardiolo et al., 2018).
Herbicide Metabolism in Transgenic Plants : Dröge et al. (1992) found that transgenic plants with the modified phosphinothricin-N-acetyltransferase gene metabolize L-phosphinothricin differently than untransformed plants, which affects the degradation pathway into PPO and MPP (Dröge et al., 1992).
Antioxidant Effect on Rainbow Trout's Brain : Alak et al. (2019) showed that N-acetylcysteine has a significant therapeutic effect on pesticide-induced neurotoxicity in rainbow trout, with 1.0 mM NAC being more effective than 0.5 mM NAC (Alak et al., 2019).
Treating Addictions : Asevedo et al. (2014) highlighted N-acetylcysteine's potential in treating addictions, particularly cocaine and cannabis dependence, possibly involving glutamatergic pathways in addiction pathophysiology (Asevedo et al., 2014).
Improvement in Acute Myocardial Infarction Patients : Sochman et al. (1996) found that N-acetylcysteine administration after successful recanalization of the infarct-related artery may improve global and regional left ventricular ejection fraction in acute myocardial infarction patients (Sochman et al., 1996).
Herbicide Resistance in Transgenic Plants : De Block et al. (1987) engineered transgenic plants to express a detoxifying enzyme, conferring resistance to high doses of phosphinothricin and bialaphos herbicides (De Block et al., 1987).
Safety And Hazards
- Toxicity : Glufosinate is moderately toxic to humans. It can cause skin and eye irritation.
- Environmental Impact : It has a low potential for bioaccumulation but may persist in soil and water.
- Precautions : Proper protective equipment should be worn during handling. Avoid inhalation, ingestion, or skin contact.
Future Directions
Research on glufosinate continues to explore its environmental impact, resistance management, and alternative uses. Efforts are underway to develop more sustainable herbicides and improve application techniques.
properties
IUPAC Name |
2-acetamido-4-[hydroxy(methyl)phosphoryl]butanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14NO5P/c1-5(9)8-6(7(10)11)3-4-14(2,12)13/h6H,3-4H2,1-2H3,(H,8,9)(H,10,11)(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZVQOWUYAAWBCP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CCP(=O)(C)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14NO5P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80873633 | |
Record name | Glufosinate-N-acetyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80873633 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-acetylphosphinothricin | |
CAS RN |
73634-73-8 | |
Record name | Glufosinate-N-acetyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80873633 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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